molecular formula C13H10N2O B1294450 Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl- CAS No. 4241-12-7

Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-

Cat. No. B1294450
CAS RN: 4241-12-7
M. Wt: 210.23 g/mol
InChI Key: OEKMRMSCUYJJHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinonitrile derivatives involves condensation reactions and Michael addition. For instance, 2-acetylthiophenes and 2-acetylfuran were condensed with aldehydes to prepare hetaryl propenones, which were then reacted with malononitrile to yield substituted nicotinonitriles . Another derivative, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, was synthesized via a simple route with good yield, demonstrating the versatility of synthetic approaches for these compounds . Additionally, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully achieved, and a reaction mechanism was proposed . These studies highlight the synthetic accessibility of nicotinonitrile derivatives through various organic reactions.

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the properties of nicotinonitrile derivatives. X-ray diffraction (XRD) and spectroscopic methods such as NMR and IR are commonly used for this purpose. For example, the crystal structure of 2-(1-methyl-1H-3-indolyl)nicotinonitrile was elucidated using XRD, revealing that it crystallizes in the triclinic system . Similarly, the structure of a luminescent nicotinonitrile derivative was confirmed by single crystal study, which also provided insights into its three-dimensional structure and molecular shape .

Chemical Reactions Analysis

The reactivity of nicotinonitrile derivatives is influenced by their molecular structure. The presence of electron-withdrawing groups such as the nitrile can facilitate nucleophilic addition reactions. The papers describe the formation of Michael adducts and the use of malononitrile in reactions to introduce additional substituents onto the nicotinonitrile core . These reactions are important for the functionalization and diversification of nicotinonitrile derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinonitrile derivatives are closely related to their potential applications. For instance, the luminescent properties of these compounds make them candidates for blue light-emitting materials. The compound 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile exhibits good absorption and fluorescence properties, and a positive solvatochromic effect was observed when solvent polarity was varied . These findings suggest that nicotinonitrile derivatives could be useful in optoelectronic devices and as fluorescent probes.

Safety And Hazards

Specific safety and hazard information for Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl- is not available from the search results. However, safety data sheets for similar compounds can provide useful information3.


Future Directions

The future directions of research and applications involving Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl- are not directly available from the search results. However, its potential applications in various fields of research and industry suggest that it may have promising future directions1.


properties

IUPAC Name

6-methyl-2-oxo-5-phenyl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-9-12(10-5-3-2-4-6-10)7-11(8-14)13(16)15-9/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKMRMSCUYJJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195210
Record name Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-

CAS RN

4241-12-7
Record name 1,2-Dihydro-6-methyl-2-oxo-5-phenyl-3-pyridinecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004241127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4241-12-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81113
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4241-12-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIHYDRO-6-METHYL-2-OXO-5-PHENYL-3-PYRIDINECARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN83EB65I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 4-dimethylamino-3-phenyl-3-butene-2-one (14.1 grams) and cyanoacetamide (5.9 grams) in 100 ml methanol was added to sodium methoxide (7.9 grams) in 100 ml methanol. The mixture was refluxed for 18 hours and then the crude reaction was stripped and the residue dissolved in a small amount of hot water. Acidification to pH 6-7 gave a gum-like solid which was collected by filtration. Further acidification to a lower pH gave only an oil. Trituration of the gum with ethyl acetate and chilling resulted in an off-white solid which was identified by NMR as the desired product, yield 2.8 grams, m.p. 280°-290° C.
Quantity
14.1 g
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5.9 g
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100 mL
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7.9 g
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100 mL
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